

In-Depth Technical Guide: 3-(1,3-thiazol-2-yl)thiomorpholine

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Compound of Interest

Compound Name: 3-(1,3-Thiazol-2-yl)thiomorpholine

Cat. No.: B1379335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(1,3-thiazol-2-yl)thiomorpholine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on the synthesis, properties, and potential applications of its core components—the thiazole and thiomorpholine moieties. Information on general synthetic routes and the known biological activities of related derivatives is presented to provide a foundational understanding for researchers. This guide also outlines potential experimental protocols for the synthesis and characterization of the title compound.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The combination of a thiazole ring with a thiomorpholine scaffold in **3-(1,3-thiazol-2-yl)thiomorpholine** presents a unique chemical architecture with potential for novel pharmacological activities. Thiazole derivatives are known for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} Similarly, thiomorpholine analogs have demonstrated diverse pharmacological activities, such as antibacterial and analgesic effects.^[1]

This guide serves as a resource for researchers interested in the synthesis and evaluation of **3-(1,3-thiazol-2-yl)thiomorpholine** and its derivatives.

Physicochemical Properties

A specific CAS Number for **3-(1,3-thiazol-2-yl)thiomorpholine** could not be identified in the public domain, suggesting it may be a novel compound or one with limited published data. However, the properties of the parent heterocycles, thiazole and thiomorpholine, can provide an estimation of the expected characteristics of the combined molecule.

Table 1: Physicochemical Properties of Parent Heterocycles

Property	Thiomorpholine	Thiazole
CAS Number	123-90-0[4][5]	288-47-1
Molecular Formula	C4H9NS[4][6]	C3H3NS
Molar Mass	103.18 g/mol [4]	85.12 g/mol
Boiling Point	169 °C[5][6][7]	116-118 °C
Density	1.026 g/mL at 25 °C[5][6]	1.198 g/mL at 25 °C
Solubility in Water	Miscible[4][6]	Soluble

Synthetic Approaches

While a specific synthetic protocol for **3-(1,3-thiazol-2-yl)thiomorpholine** is not readily available, a plausible synthetic route can be proposed based on established methods for the synthesis of thiazole and thiomorpholine derivatives. A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α -haloketone with a thioamide. [1]

Proposed Experimental Protocol: Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine

This proposed protocol is a hypothetical multi-step synthesis.

Step 1: Synthesis of 2-bromo-3-thiomorpholin-3-yl-propan-1-al (Intermediate A)

- To a solution of 3-thiomorpholinecarboxaldehyde in a suitable solvent (e.g., diethyl ether), add N-bromosuccinimide (NBS) portion-wise at 0 °C under an inert atmosphere.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α -haloketone.

Step 2: Synthesis of a Thioamide (Intermediate B)

- React an appropriate amide with Lawesson's reagent in a dry solvent like toluene or THF.
- Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and purify the resulting thioamide by column chromatography.

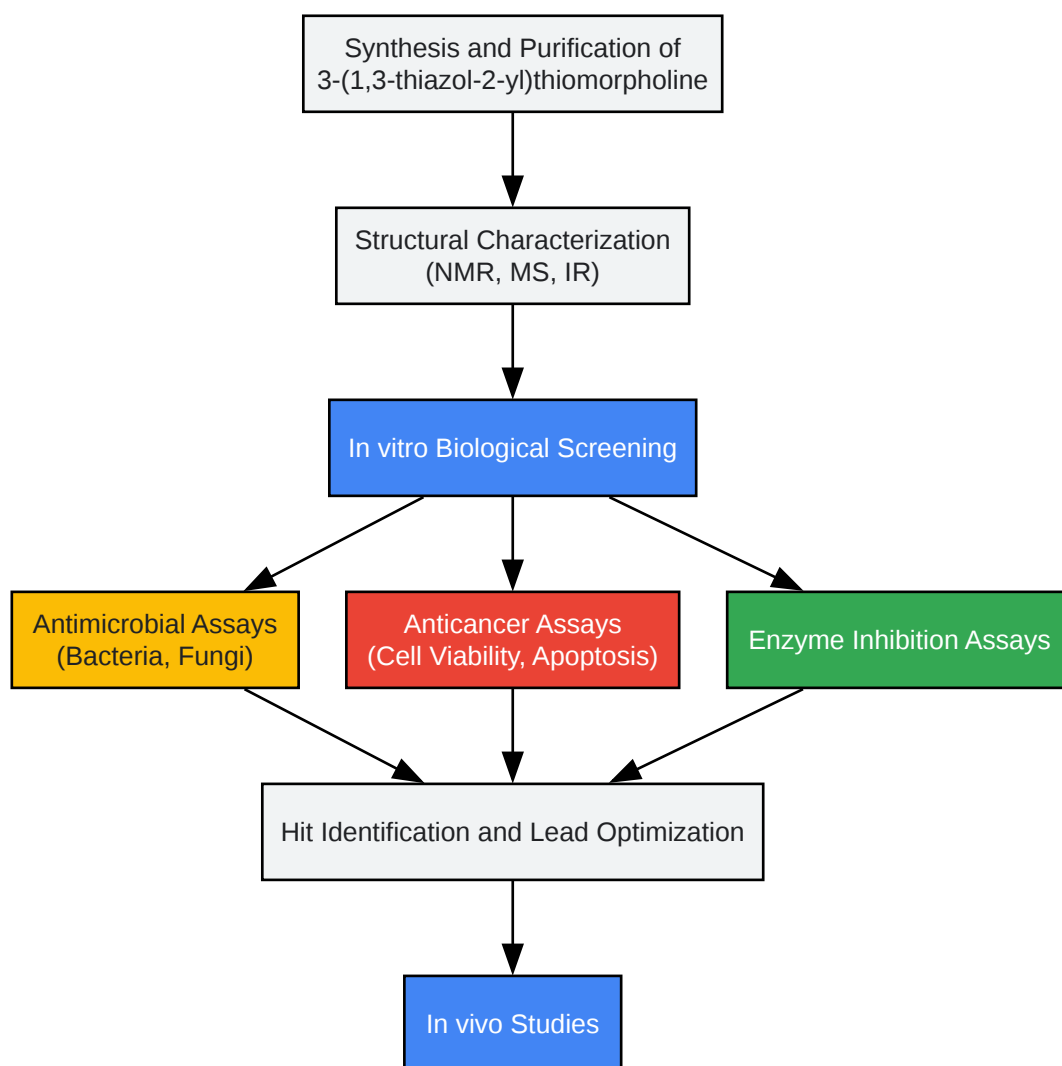
Step 3: Hantzsch Thiazole Synthesis

- Dissolve Intermediate A and Intermediate B in a suitable solvent such as ethanol or DMF.
- Heat the mixture to reflux for 4-8 hours.
- Monitor the formation of the thiazole ring by TLC or LC-MS.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **3-(1,3-thiazol-2-yl)thiomorpholine**.

Potential Signaling Pathways and Biological Activities

Given the known biological activities of thiazole and thiomorpholine derivatives, **3-(1,3-thiazol-2-yl)thiomorpholine** could be investigated for a variety of therapeutic applications. Thiazole-containing compounds have been reported to act as inhibitors of various enzymes and receptors, and some have shown promise as anticonvulsant agents.[3] Thiomorpholine analogs have been explored for their antimicrobial and anti-inflammatory properties.[1]

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like **3-(1,3-thiazol-2-yl)thiomorpholine**.



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Caption: General workflow for the synthesis and biological evaluation of a novel compound.

Characterization Methods

The synthesized **3-(1,3-thiazol-2-yl)thiomorpholine** should be thoroughly characterized to confirm its structure and purity.

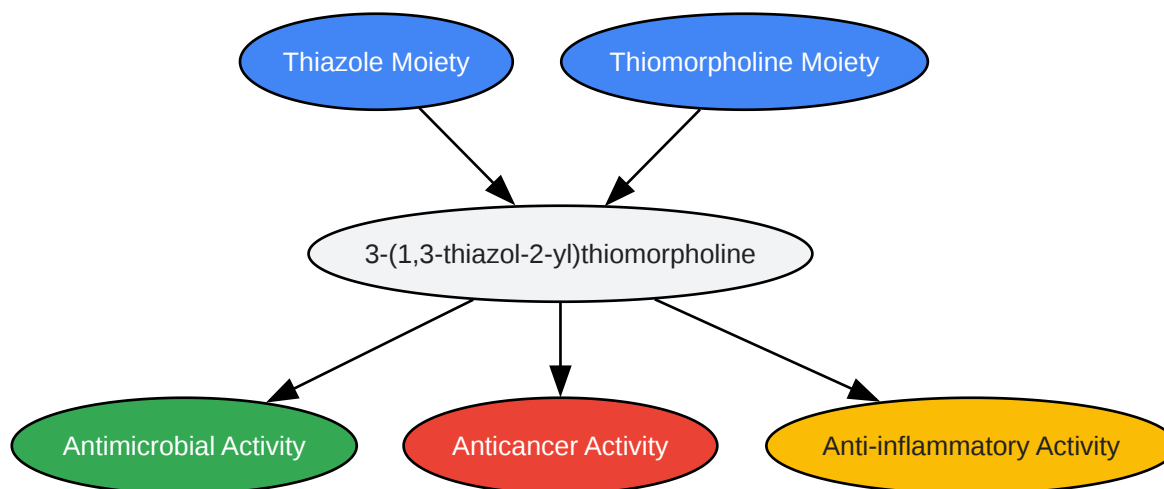
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment

Technique	Purpose	Expected Data
Nuclear Magnetic Resonance (NMR)	To determine the chemical structure and connectivity of atoms.	¹ H and ¹³ C NMR spectra showing characteristic chemical shifts and coupling constants for the thiazole and thiomorpholine protons and carbons.
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy	To identify functional groups present in the molecule.	Characteristic absorption bands for C=N, C-S, and N-H bonds.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound.	A single major peak indicating high purity.

Conclusion

While specific experimental data for **3-(1,3-thiazol-2-yl)thiomorpholine** is scarce, this technical guide provides a solid foundation for researchers by summarizing the properties and synthetic methodologies of its constituent heterocyclic systems. The proposed synthetic route and characterization methods offer a starting point for the preparation and validation of this novel compound. The potential for diverse biological activities, inferred from related structures, suggests that **3-(1,3-thiazol-2-yl)thiomorpholine** is a promising candidate for further

investigation in drug discovery programs. The following diagram outlines the logical relationship between the core heterocycles and the potential applications of the title compound.



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